[2,2'-Bipyridine]-6-carbaldehyde
Overview
Description
2,2’-Bipyridine, also known as 2,2’-bipyridine, is a symmetrical bipyridine commonly used as a neutral ligand for chelating with metal ions . It is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses .
Synthesis Analysis
The synthesis of 2,2’-bipyridine macrocycles has been reported to use simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields (typically >65%) across a range of scales (0.1–5 mmol) . Another study discusses the synthesis of bipyridine derivatives, highlighting the importance of classifying their synthesis methods and understanding their characteristics .Scientific Research Applications
Templating Schiff Base Ligands for Metal Ions
[2,2'-Bipyridine]-6-carbaldehyde plays a crucial role in the templating of Schiff base ligands. It is involved in one-pot reactions with other compounds to create complexes with metals like iron and zinc. The ligands formed by this compound display unique properties, such as intramolecular cyclization and diastereoselectivity, which are significant in the realm of coordination chemistry (Constable et al., 2010).
Forming Hexadentate Ligands
This compound is instrumental in forming hexadentate ligands, which are crucial in synthesizing dicationic complexes with metals like iron. These complexes exhibit distinctive states and behaviors, like the high-spin state or spin-crossover (SCO) behavior, offering a plethora of applications in materials science and catalysis (Petzold & Heider, 2011).
Directing Diastereoselectivity in Synthesis
This compound is also pivotal in directing the diastereoselectivity of synthesized octahedral complexes. This is achieved through an interplay of intra-cation π-stacking and hydrogen bonding, indicating its significance in the stereochemical control of complex synthesis (Constable et al., 2010).
Developing Polypyridine Esters and Aldehydes
Moreover, it's used in the synthesis of a wide range of ester-substituted oligopyridines. This includes its transformation into various functionalized aldehydes, showcasing its versatility in organic synthesis and potential in creating diverse molecular architectures (El-Ghayoury & Ziessel, 2000).
Safety and Hazards
The safety data sheet for 2,2’-Bipyridine indicates that it is toxic if swallowed and harmful in contact with skin . It may form combustible dust concentrations in air . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALAWXXCSQWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454985 | |
Record name | [2,2'-Bipyridine]-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134296-07-4 | |
Record name | [2,2'-Bipyridine]-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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